molecular formula C13H19N3O2S B13962944 (S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13962944
M. Wt: 281.38 g/mol
InChI Key: GCATXMWEUWYZSL-JTQLQIEISA-N
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Description

(S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, ZnCl₂ catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of (S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl (3S)-3-pyrimidin-2-ylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-8-5-10(9-16)19-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m0/s1

InChI Key

GCATXMWEUWYZSL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC=N2

Origin of Product

United States

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